N-(4-isopropoxybenzyl)-2-furamide
Description
N-(4-isopropoxybenzyl)-2-furamide is a synthetic 2-furamide derivative characterized by a furan carboxamide backbone substituted with a 4-isopropoxybenzyl group at the nitrogen position. The 2-furamide moiety is critical for interactions with biological targets or catalytic systems, while the aromatic substituents (e.g., isopropoxy, benzoyl, or methoxy groups) influence solubility, stability, and target affinity .
Properties
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11(2)19-13-7-5-12(6-8-13)10-16-15(17)14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMBLMYKBWJAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Gaps
- This compound : While its structural analogs demonstrate QR2 inhibition and lipid-lowering effects, direct studies on this compound are needed to validate its pharmacokinetics and target specificity.
- Design Strategies : Incorporating isopropoxybenzyl may balance lipophilicity and solubility, but its electron-donating nature could reduce metabolic stability compared to benzoyl or nitrile groups.
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